![molecular formula C10H12FNO2S B1396221 7-フルオロ-4-メチル-2,3,4,5-テトラヒドロベンゾ[f][1,2]チアゼピン 1,1-ジオキシド CAS No. 1301768-17-1](/img/structure/B1396221.png)
7-フルオロ-4-メチル-2,3,4,5-テトラヒドロベンゾ[f][1,2]チアゼピン 1,1-ジオキシド
概要
説明
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazepines, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of a fluorine atom and a methyl group on the benzene ring enhances its chemical properties and biological activity.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in medicinal chemistry due to its potential therapeutic applications. It may be investigated for its effects on various diseases, including neurological disorders and inflammation.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a candidate for drug discovery and development.
作用機序
Target of Action
The primary targets of 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide Compounds with a similar structure, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
The exact mode of action of 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide Similar compounds have been reported to act as positive allosteric modulators of the ampa receptors . This suggests that the compound may enhance the activity of these receptors, leading to increased neuronal excitability.
生化学分析
Biochemical Properties
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a positive allosteric modulator of AMPA receptors . This interaction enhances the receptor’s response to glutamate, thereby influencing synaptic transmission and plasticity. Additionally, the compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating various diseases .
Cellular Effects
The effects of 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of KATP channels, which play a vital role in cellular energy homeostasis . By affecting these channels, the compound can alter cellular responses to metabolic stress. Furthermore, it has been shown to impact the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory properties .
Molecular Mechanism
At the molecular level, 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide exerts its effects through various mechanisms. It binds to specific sites on target proteins, leading to conformational changes that enhance or inhibit their activity. For instance, its interaction with AMPA receptors involves binding to an allosteric site, which increases the receptor’s affinity for glutamate . Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 7-fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine with oxidizing agents to introduce the dioxide group. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions: 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or hydride reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: The major product is the dioxide derivative, which is the target compound.
Reduction: Reduction can lead to the formation of the corresponding thiazepine without the dioxide group.
Substitution: Substitution reactions can yield derivatives with different functional groups attached to the thiazepine ring.
類似化合物との比較
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
Uniqueness: 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its methoxy and non-dioxide counterparts. This fluorine atom enhances the compound's stability and binding affinity to biological targets.
特性
IUPAC Name |
7-fluoro-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-7-4-8-5-9(11)2-3-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUBZJWLVQKALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)F)S(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



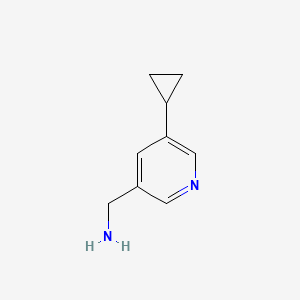

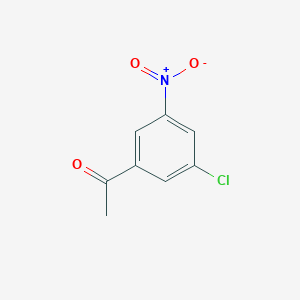
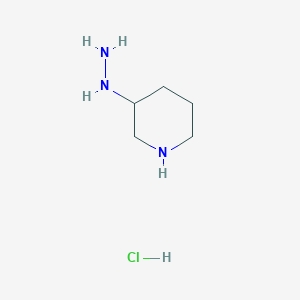
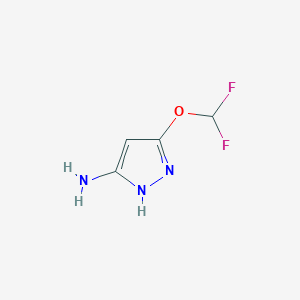
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
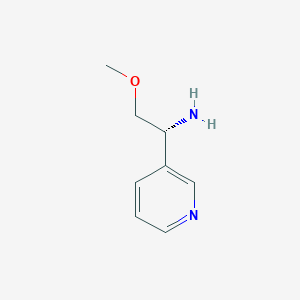
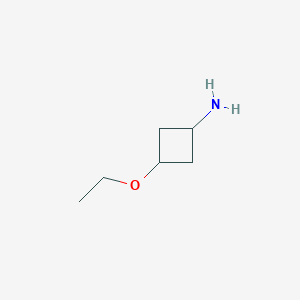
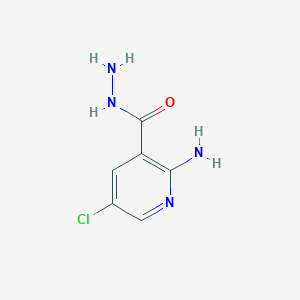

![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-[(2R)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B1396158.png)

